molecular formula C9H12BrNO3S B1584893 5-bromo-N-ethyl-2-methoxybenzenesulfonamide CAS No. 717892-29-0

5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B1584893
CAS No.: 717892-29-0
M. Wt: 294.17 g/mol
InChI Key: PEBLRAOWTSGIAS-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO3S It is characterized by the presence of a bromine atom, an ethyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethyl-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the benzene ring can be replaced by nucleophiles under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted benzene derivatives.

    Hydrolysis: The major products are the corresponding sulfonic acid and ethylamine.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-ethyl-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and ethyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxybenzenesulfonamide: Lacks the ethyl group, which can affect its chemical properties and biological activity.

    N-ethyl-2-methoxybenzenesulfonamide: Lacks the bromine atom, which can influence its reactivity and interactions with biological targets.

    5-bromo-N-ethylbenzenesulfonamide: Lacks the methoxy group, which can impact its solubility and binding interactions.

Uniqueness

5-bromo-N-ethyl-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, ethyl group, methoxy group, and sulfonamide group allows for diverse reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-ethyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBLRAOWTSGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359060
Record name 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717892-29-0
Record name 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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